Butane-1-sulfonate
Overview
Description
Butane-1-sulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is butyl. It is a conjugate base of a butane-1-sulfonic acid.
Scientific Research Applications
Antimicrobial Applications
- Butane-1-sulfonate derivatives, such as pyridinium, quinolinium, and isoquinolinium sulfonates, have demonstrated significant antimicrobial and antifungal activities. Compound 4-(4-carboxypyridinium-1-yl)this compound was particularly effective against Gram-positive bacteria, Gram-negative bacteria, and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis in Chemical Synthesis
- This compound is used in catalyzing the synthesis of various compounds. For instance, it's involved in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation and in the synthesis of hexahydroquinolines, showing high yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Solvent-Free Synthesis Applications
- It's used as a catalyst in the solvent-free synthesis of various organic compounds, including pyrano[4,3-b]pyran derivatives, demonstrating advantages like high yield, clean reaction, and simplicity (Khaligh, 2015).
Role in Zwitterionic Compounds
- This compound plays a role in the properties of zwitterionic compounds, influencing their solubility in water and aqueous salt solutions. This is significant in applications like refrigeration technology, where additives to lithium bromide aqueous solutions are explored (Królikowska & Zawadzki, 2018).
Environmental and Biological Applications
- The compound has been implicated in environmental studies, such as the assessment of perfluorinated chemicals in consumer products (Liu, Guo, Krebs, Pope, & Roache, 2014), and in biological research, such as the synthesis of biologically active compounds (Zarei et al., 2018).
Properties
Molecular Formula |
C4H9O3S- |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
butane-1-sulfonate |
InChI |
InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7)/p-1 |
InChI Key |
QDHFHIQKOVNCNC-UHFFFAOYSA-M |
SMILES |
CCCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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